
2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including the types of bonds it contains (e.g., single, double, triple, ionic, covalent), its geometry (e.g., linear, trigonal planar, tetrahedral), and any interesting features of its structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they proceed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and any other relevant properties .Scientific Research Applications
Metabolic Pathways and Disposition
Research on a related compound, GDC-0449 (a Hedgehog signaling pathway inhibitor), highlighted its extensive metabolism in both rats and dogs. The study found that the compound underwent oxidation followed by phase II glucuronidation or sulfation, with significant excretion via feces. This indicates the compound's potential for specific metabolic pathways and disposition characteristics in vivo, which may inform drug development and therapeutic applications (Qin Yue et al., 2011).
Anticancer Activity
A series of substituted benzamides, similar in structure, were synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings demonstrated that most of these compounds exhibited moderate to excellent anticancer activity, indicating the potential therapeutic applications of such compounds in cancer treatment (B. Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
Another study synthesized novel substituted benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties. This research suggests the utility of these compounds in developing treatments for inflammation and cancer, highlighting the versatility of benzamide derivatives in pharmaceutical applications (Madhavi Gangapuram & K. Redda, 2009).
Antimycobacterial Activity
Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including a compound structurally related to the one , revealed significant antitubercular activities. This suggests the potential of such compounds in developing treatments for tuberculosis, with specific derivatives showing promising lead molecule characteristics (N. Nayak et al., 2016).
Novel RET Kinase Inhibitors
A study on novel benzamide derivatives containing substituted five-membered heteroaryl rings showed moderate to high potency as RET kinase inhibitors for cancer therapy. This indicates the potential of similar compounds in targeting specific kinases for cancer treatment, providing a basis for further investigation into therapeutic applications (Mei Han et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways involved in tuberculosis infection .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2/c22-17-7-3-2-6-16(17)21(27)24-18-8-4-1-5-15(18)13-19-25-20(26-28-19)14-9-11-23-12-10-14/h1-12H,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZYLOIOQFJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

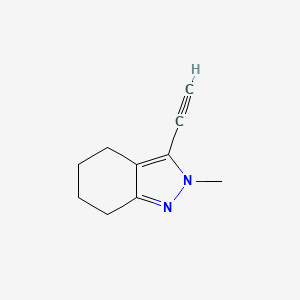
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)
![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)
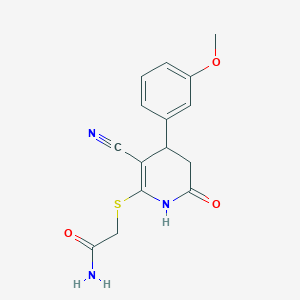
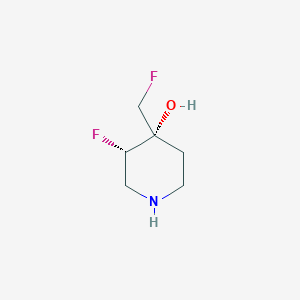
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)
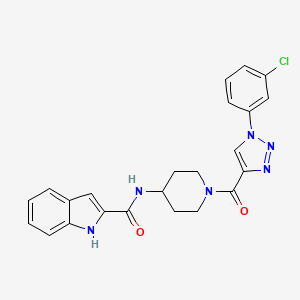
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)
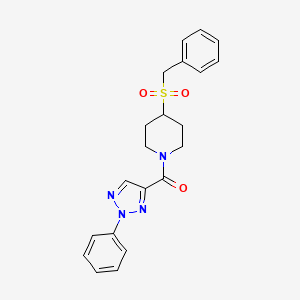
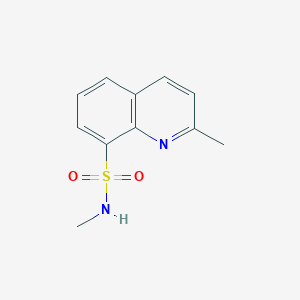
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)